Cas no 1353947-04-2 ([Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid)
![[Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid structure](https://www.kuujia.com/scimg/cas/1353947-04-2x500.png)
[Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid Chemical and Physical Properties
Names and Identifiers
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- [Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid
- 2-(Methyl(1-(thiazol-2-yl)ethyl)amino)acetic acid
- AM92307
- [methyl-(1-thiazol-2-ylethyl)amino]acetic acid
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- Inchi: 1S/C8H12N2O2S/c1-6(8-9-3-4-13-8)10(2)5-7(11)12/h3-4,6H,5H2,1-2H3,(H,11,12)
- InChI Key: QBEAPTYHLGDRRH-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C(C)N(C)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 189
- Topological Polar Surface Area: 81.7
[Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 086820-500mg |
Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid |
1353947-04-2 | 500mg |
£694.00 | 2022-03-01 |
[Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid Related Literature
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
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Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
Additional information on [Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid
Research Brief on [Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid (CAS: 1353947-04-2): Recent Advances and Applications
The compound [Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid (CAS: 1353947-04-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential roles in drug development. The following sections provide a comprehensive overview of the current state of research, highlighting key discoveries and future directions.
Recent studies have demonstrated that [Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid exhibits promising activity as a modulator of specific biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry explored its role as a potential inhibitor of enzymes involved in inflammatory responses. The compound's thiazole moiety is believed to contribute to its binding affinity, while the acetic acid group enhances its solubility and bioavailability. These properties make it a candidate for further optimization in drug discovery programs targeting chronic inflammatory diseases.
In addition to its anti-inflammatory potential, [Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid has also been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported its efficacy against Gram-positive bacteria, with minimal cytotoxicity observed in mammalian cell lines. The study suggested that the compound's mechanism of action may involve disruption of bacterial cell wall synthesis, though further mechanistic studies are required to confirm this hypothesis. These findings open new avenues for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance.
The synthesis and structural optimization of [Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid have also been areas of active research. A 2024 paper in Organic & Biomolecular Chemistry detailed an improved synthetic route that yields higher purity and greater scalability compared to previous methods. This advancement is particularly significant for potential industrial applications, as it addresses previous challenges in large-scale production. The paper also described several derivatives of the compound, with preliminary data indicating enhanced biological activity in some analogs.
Looking ahead, researchers are particularly interested in exploring the compound's potential in targeted drug delivery systems. Computational modeling studies have predicted favorable interactions between [Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid and certain cell surface receptors, suggesting possible applications in ligand-directed therapeutics. However, these predictions require experimental validation through in vitro and in vivo studies. The coming years are likely to see increased research activity in this direction, potentially leading to clinical applications.
In conclusion, [Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid (CAS: 1353947-04-2) represents a promising scaffold in medicinal chemistry with diverse potential applications. Current research highlights its anti-inflammatory and antimicrobial properties, improved synthetic accessibility, and potential for further structural optimization. As investigations continue, this compound may emerge as a valuable tool in addressing various therapeutic challenges, particularly in areas where current treatment options are limited. Future studies should focus on elucidating its precise mechanisms of action and exploring its therapeutic potential in relevant disease models.
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